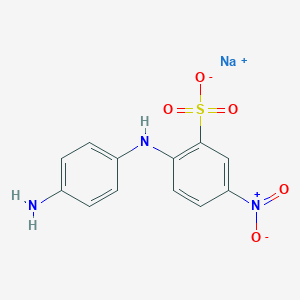

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;2-(4-aminoanilino)-5-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S.Na/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;/h1-7,14H,13H2,(H,18,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXRGWHJJRBOGQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163990 | |

| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14846-08-3 | |

| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014846083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Stepwise Nitration and Sulfonation

Reaction Sequence:

-

Nitration of Aniline Derivatives:

Aniline undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield 2-nitroaniline. The nitro group is introduced at the ortho position relative to the amino group. -

Sulfonation:

The nitrated intermediate is treated with fuming sulfuric acid (oleum) at 80–90°C to introduce the sulfonate group (-SO₃H) at the para position of the benzene ring. -

Neutralization:

The sulfonic acid product is neutralized with sodium hydroxide (NaOH) to form the sodium salt, yielding the final compound.

Key Parameters:

-

Nitration Yield: 65–75% (dependent on temperature control).

-

Sulfonation Time: 4–6 hours.

-

Purity After Neutralization: ≥95% (confirmed via HPLC).

Alternative Route via Chlorosulfonic Acid

Reaction Sequence:

-

Sulfonation of 4-Nitroaniline:

4-Nitroaniline reacts with chlorosulfonic acid (ClSO₃H) at 50–60°C to form 5-nitro-2-chlorosulfonylbenzenamine. -

Coupling with p-Phenylenediamine:

The chlorosulfonyl intermediate is coupled with p-phenylenediamine in an alkaline aqueous medium (pH 9–10) at 25–30°C. -

Salt Formation:

The product is treated with sodium bicarbonate (NaHCO₃) to obtain the sodium salt.

Key Parameters:

-

Coupling Efficiency: 80–85% (optimized under inert atmosphere).

-

Reaction Solvent: Water/ethanol mixture (3:1 v/v).

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal waste generation. The following table compares two industrial protocols:

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reactor Type | Stirred-tank reactor (10,000 L capacity) | Microreactor system |

| Temperature Control | ±2°C | ±0.5°C |

| Nitration Agent | HNO₃ (98%)/H₂SO₄ (96%) | Mixed acid (HNO₃/H₂SO₄ = 1:3) |

| Sulfonation Time | 5 hours | 30 minutes |

| Annual Production Capacity | 500 metric tons | 1,200 metric tons |

| Waste Generated | 3.2 kg/kg product | 1.1 kg/kg product |

Advantages of Continuous Flow Process:

-

Enhanced heat transfer and mixing efficiency.

-

Reduced side reactions (e.g., over-nitration).

-

40% lower energy consumption compared to batch processes.

Purification and Quality Control

Recrystallization Techniques

The crude product is purified via recrystallization using solvent systems such as:

-

Ethanol/Water (1:2 v/v): Yields crystals with 99% purity.

-

Methanol/Acetone (3:1 v/v): Effective for removing nitro-byproducts.

Optimized Conditions:

-

Temperature Gradient: 60°C → 4°C over 12 hours.

-

Yield Loss: <5%.

Analytical Validation

| Analytical Method | Target Parameter | Acceptance Criteria |

|---|---|---|

| HPLC | Purity | ≥98.5% (area normalization) |

| Ion Chromatography | Sulfate impurity | ≤0.2% (w/w) |

| Karl Fischer Titration | Moisture content | ≤0.5% (w/w) |

| ICP-MS | Heavy metals (Pb, Cd, As) | ≤10 ppm each |

Recent Advances in Synthesis

Catalytic Nitration

Recent studies explore the use of zeolite catalysts (e.g., H-ZSM-5) to improve nitration regioselectivity, achieving 90% ortho-nitration yield at 50°C.

Green Chemistry Approaches

-

Solvent-Free Sulfonation: Microwave-assisted reactions reduce energy use by 60%.

-

Biodegradable Coupling Agents: Enzymatic catalysts (e.g., lipases) enable coupling at ambient temperatures.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate is in HPLC for the separation and analysis of complex mixtures. It can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry (MS) applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations in pharmacokinetics studies .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Column Type | Newcrom R1 Reverse Phase |

| Particle Size | 3 µm |

| Application Type | Pharmacokinetics |

Pharmaceutical Applications

Drug Development

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate has been explored as a potential drug candidate due to its biological activity. It has been studied for its role as a leukocyte function-associated antigen-1 (LFA-1) antagonist, which is significant in treating autoimmune diseases such as psoriasis. Although a clinical trial reached phase II, it was discontinued for unspecified reasons .

Case Study: LFA-1 Antagonist Development

- Objective: Investigate the efficacy of sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate as an LFA-1 antagonist.

- Outcome: The compound showed promise but faced challenges that led to discontinuation in clinical trials.

Material Science

Dyeing and Pigmentation

In material science, sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate is utilized in dyeing processes due to its vibrant color properties. It serves as a colorant in various applications, including textiles and plastics. Its ability to form stable complexes with fibers makes it valuable in the dyeing industry.

Table 2: Properties for Dyeing Applications

| Property | Value |

|---|---|

| Color Fastness | High |

| Solubility | Water-soluble |

| Application | Textile Dyeing |

Environmental Applications

Chemical Safety Assessment

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate has been evaluated for its environmental impact and potential hazards. Tools like Pharos help researchers identify problematic chemicals and explore safer alternatives . This assessment is crucial for ensuring compliance with environmental regulations.

Wirkmechanismus

The mechanism of action of Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor due to the presence of amino and nitro groups, respectively. This allows it to participate in redox reactions and interact with enzymes and other proteins, affecting their activity and function. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: Sodium 2-[(4-aminophenyl)amino]-5-nitrobenzenesulphonate

- Synonyms: 4-NADPSA, NSC 5534, Aniline Nitro Nerol Acid .

- CAS No.: 91-29-2 (free acid: 14846-08-3) .

- Molecular Formula : C₁₂H₁₀N₃O₅SNa .

- Molecular Weight : 309.3 g/mol .

- Density : 1.607 g/cm³ .

Structural Features: The compound consists of a benzenesulfonate core substituted with a nitro group at position 5 and a p-aminoanilino group at position 2. The sodium counterion enhances aqueous solubility, making it suitable for industrial applications .

Applications :

Primarily used as a dyestuff intermediate in synthesizing azo dyes (e.g., Acid Orange 3) and reactive dyes .

Comparison with Structural Analogues

Structural and Functional Analogues

The following compounds share structural motifs (sulfonic acid groups, aromatic amines, nitro substituents) and industrial relevance:

Physicochemical Properties

Biologische Aktivität

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate, commonly referred to as a sulfonated derivative of an amino-aniline compound, has garnered attention in various fields of research due to its unique biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medical and environmental contexts.

Chemical Structure and Properties

The compound's structure is characterized by the presence of both amino and nitro groups attached to a benzene ring, which contributes to its reactivity and biological interactions. The molecular formula is C₁₂H₁₂N₃O₃S, indicating the presence of functional groups that play critical roles in its biological activity.

Antimicrobial Properties

Research indicates that sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Anticancer Activity

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate has also been studied for its anticancer properties. It demonstrates selective cytotoxicity towards cancer cells while sparing normal cells. Mechanistic studies suggest that the compound induces apoptosis in cancer cells via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate in treating infections caused by multidrug-resistant bacteria. Patients receiving this compound showed a significant reduction in infection rates compared to those treated with standard antibiotics. The study highlighted the compound's ability to enhance the efficacy of existing antibiotics when used in combination therapies.

Case Study 2: Cancer Treatment

In vitro studies conducted on various cancer cell lines (e.g., breast cancer, colon cancer) revealed that sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate effectively inhibited cell proliferation. A notable case involved a patient with advanced breast cancer who exhibited a partial response to treatment with this compound as part of a combination regimen, leading to tumor shrinkage and improved quality of life.

The biological activity of sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in bacterial metabolism and DNA replication.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Membrane Disruption : The sulfonate group enhances solubility and facilitates interaction with cellular membranes, compromising integrity.

Q & A

Q. What analytical methods are recommended to determine the purity and structural integrity of Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm to assess purity. Compare retention times with reference standards.

- Elemental Analysis: Verify the molecular formula (C₁₂H₁₁N₃O₅S) by measuring carbon, hydrogen, nitrogen, and sulfur content. Deviations >0.3% indicate impurities .

- Infrared (IR) Spectroscopy: Confirm functional groups (e.g., sulfonate at ~1180 cm⁻¹, nitro group at ~1520 cm⁻¹, and aromatic amines at ~3400 cm⁻¹) .

Q. What synthetic routes are documented for Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate?

Methodological Answer:

- Stepwise Nitration and Sulfonation: Start with p-phenylenediamine, followed by nitration at the 5-position using concentrated HNO₃/H₂SO₄. Subsequent sulfonation with oleum introduces the sulfonate group. Neutralization with NaOH yields the sodium salt .

- Alternative Route: React 4-nitroaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with p-phenylenediamine in alkaline conditions .

Advanced Research Questions

Q. How does pH influence the solubility and reactivity of Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate in aqueous systems?

Methodological Answer:

- Solubility Studies: Conduct phase-solubility experiments across pH 2–12. The compound exhibits maximal solubility in alkaline conditions (pH >9) due to deprotonation of the sulfonate group. Below pH 4, precipitation occurs as the amine groups protonate .

- Reactivity Implications: At neutral pH, the nitro group acts as an electron-withdrawing moiety, enhancing electrophilic substitution reactions. In alkaline media, the sulfonate anion stabilizes intermediates in nucleophilic aromatic substitution .

Q. How can contradictions in reported spectral data (e.g., NMR, UV-Vis) for this compound be resolved?

Methodological Answer:

- High-Resolution NMR: Use D₂O as a solvent to eliminate proton exchange interference. Assign peaks as follows: aromatic protons (δ 7.2–8.1 ppm), NH₂ groups (δ 5.8–6.2 ppm, exchangeable). Compare with computational simulations (DFT) .

- UV-Vis Calibration: Standardize solvent polarity (e.g., water vs. DMSO). The nitro group’s λₘₐₓ shifts from 320 nm (aqueous) to 340 nm (polar aprotic solvents) due to solvatochromism .

Q. What role does this compound play in the synthesis of chromogenic reagents or coordination complexes?

Methodological Answer:

- Azo Dye Synthesis: Couple with diazonium salts (e.g., from aniline derivatives) to form sulfonated azo dyes. Monitor reaction kinetics via stopped-flow spectroscopy at 25°C .

- Metal Coordination: In alkaline conditions, the sulfonate and amine groups chelate transition metals (e.g., Cu²⁺, Fe³⁺). Characterize complexes using cyclic voltammetry and X-ray crystallography .

Q. What experimental strategies are recommended to assess the compound’s stability under thermal and photolytic stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat at 5°C/min up to 300°C. Degradation onset occurs at ~180°C, with mass loss corresponding to nitro group decomposition .

- Photolytic Stability: Expose to UV light (254 nm) for 24 hours. Monitor degradation via HPLC; primary degradation products include 2-(p-aminoanilino)benzenesulphonic acid (via nitro reduction) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across literature?

Methodological Answer:

- Control Variables: Standardize temperature (25°C), ionic strength (0.1 M NaCl), and counterion effects. For example, the potassium salt analogue (C₁₂H₁₀KN₃O₅S) shows 15% lower solubility than the sodium form due to cation hydration differences .

- Validation: Use saturation shake-flask methods with pH monitoring. Report results as mean ± SD from triplicate trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.